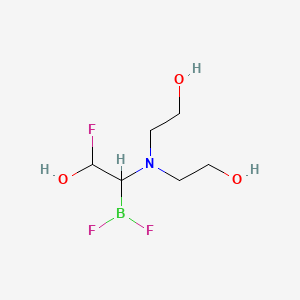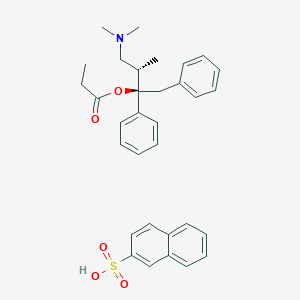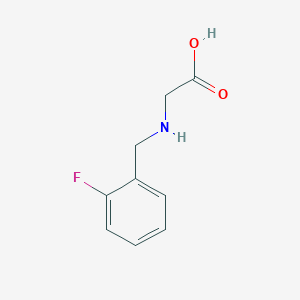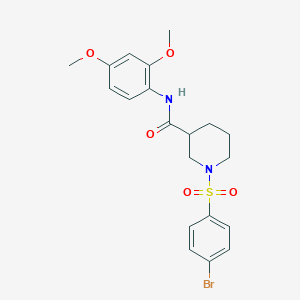
1-FORMILCICLOPROPILCARBOXILATO DE ETILO
Descripción general
Descripción
Ethyl 1-formylcyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-formylcyclopropane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-formylcyclopropane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
C7H10O3 C_7H_{10}O_3 C7H10O3
y un peso molecular de 142.15 . A continuación, se presenta un análisis exhaustivo de sus aplicaciones en la investigación científica, cada una detallada en su propia sección.Síntesis orgánica
El 1-formilciclopropilcarboxilato de etilo es un bloque de construcción versátil en la síntesis orgánica. Su naturaleza bifuncional, al tener funcionalidades tanto de aldehído como de éster, permite diversas transformaciones sintéticas. Se puede utilizar para sintetizar moléculas complejas, incluidos productos naturales y farmacéuticos. Por ejemplo, puede sufrir reacciones de adición nucleofílica debido a la presencia del grupo formilo, o hidrólisis del éster seguida de descarboxilación para producir derivados de ciclopropano .
Química medicinal
En la química medicinal, este compuesto sirve como precursor para la síntesis de varios ingredientes farmacéuticos activos (API). Su reactividad permite la introducción de anillos de ciclopropano en las moléculas de fármacos, lo que puede alterar significativamente sus propiedades farmacocinéticas y farmacodinámicas. La porción de ciclopropano es conocida por su presencia en varios medicamentos debido a su estabilidad y lipofilia, lo que puede mejorar la absorción de medicamentos y la permeabilidad de la membrana .
Ciencia de materiales
La estructura única del compuesto es beneficiosa en la ciencia de materiales, particularmente en el desarrollo de polímeros con propiedades específicas. Por ejemplo, se puede incorporar en polímeros para mejorar su rigidez y durabilidad debido a la tensión en el anillo de ciclopropano. Esto puede conducir a la creación de materiales con mayor resistencia mecánica y resistencia química .
Catálisis
El this compound puede actuar como un ligando en la catálisis, formando complejos con metales que pueden catalizar varias reacciones químicas. El anillo de ciclopropano puede proporcionar un marco rígido que mejora la selectividad y la eficiencia del proceso catalítico .
Investigación agroquímica
En la investigación agroquímica, este compuesto se puede utilizar para sintetizar pesticidas y herbicidas novedosos. La introducción del anillo de ciclopropano en estos compuestos puede conducir a nuevos modos de acción contra plagas y malezas, lo que puede contribuir al desarrollo de agroquímicos más efectivos y ecológicos .
Optoelectrónica
Debido a sus propiedades electrónicas, el this compound se puede utilizar en el campo de la optoelectrónica. Puede ser parte de la síntesis de semiconductores orgánicos, que se utilizan en la producción de diodos emisores de luz (LED), células solares y transistores. El compuesto puede ayudar a ajustar las características electrónicas de estos materiales para un mejor rendimiento .
Neurología e inmunología
Los derivados éster del ácido fumárico, que se pueden sintetizar utilizando this compound, encuentran aplicaciones en neurología e inmunología. Se implementan en el desarrollo de tratamientos para trastornos neurológicos y la modulación del sistema inmunitario .
Bionanotecnología
Por último, en la bionanotecnología, los compuestos relacionados con el this compound se pueden utilizar en sistemas de administración de fármacos e ingeniería de tejidos. Sus derivados se pueden funcionalizar para crear nanoportadores para la administración de fármacos dirigida o para desarrollar andamios para la regeneración de tejidos .
Mecanismo De Acción
Target of Action
This compound is a unique bifunctional compound with both aldehyde and ester functionalities at the same C-1 position in a simple cyclopropane molecule . The specific biological targets of this compound may depend on the context of its use, such as the type of biological system or disease model being studied.
Mode of Action
It’s known that cyclopropane structures, which this compound contains, are highly reactive due to their strained nature . This reactivity might influence how the compound interacts with its targets. More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that cyclopropane structures can be involved in various chemical reactions, such as the addition of carbenes to alkenes . The compound’s unique structure might allow it to participate in or influence a variety of biochemical pathways.
Propiedades
IUPAC Name |
ethyl 1-formylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-6(9)7(5-8)3-4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBSBOIAHOITDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433359 | |
| Record name | Ethyl 1-formylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33329-70-3 | |
| Record name | Ethyl 1-formylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1623755.png)


![1H-imidazo[4,5-b]pyrazin-2-amine](/img/structure/B1623760.png)


![3-[(2-Chlorophenyl)(2-hydroxyethylamino)methyl]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1623766.png)

![Trihexyl-[(38-trihexylsilyloxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yl)oxy]silane](/img/structure/B1623773.png)



